2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone is a compound that is structurally related to various benzofuran derivatives which have been studied for their potential applications in different fields, including pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves multi-step reactions starting from simple or commercially available substrates. For instance, the synthesis of 2-Bromo-6-chloro-3(2H)-benzofuranone was achieved using 4-chloro salicylic acid as a starting material, followed by a series of reactions including esterification, etherification, hydrolysis, cyclization, and bromination, resulting in a total yield of 19% . Similarly, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involved a halogen-exchange reaction, indicating that bromination is a common step in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is often characterized using various spectroscopic techniques. For example, the molecular structure and vibrational frequencies of a related compound were investigated using both experimental methods and theoretical calculations, with the geometrical parameters being in agreement with X-ray diffraction (XRD) data . Such studies are crucial for understanding the three-dimensional conformation and electronic distribution within the molecule, which are important for predicting reactivity and physical properties.
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions, which are essential for their functionalization or transformation into more complex molecules. The CuI-catalyzed domino process described in one study demonstrates the formation of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, involving C-C and C-O bond formation processes . Additionally, the synthesis and reactions of 1-bromo-2-(5-chlorobenzofuranyl) ethanedione-1-phenylhydrazone led to the formation of compounds containing the benzofuran moiety, such as 2,3-dihydro-1,3,4-thiadiazoles and triazolino[4,3-a]pyrimidines . These reactions highlight the versatility of benzofuran derivatives in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure of a benzofuran derivative was found to be stabilized by aromatic π–π interactions and C–H⋯O hydrogen bonds, which can influence the compound's melting point and solubility . The HOMO-LUMO analysis of another related compound provided insights into the charge transfer within the molecule, which is relevant for understanding its reactivity and potential applications in nonlinear optics .
Scientific Research Applications
Polymer Synthesis
In the field of polymer science, Koca et al. (2012) described the synthesis of a novel methacrylate monomer containing a benzofuran side group, 2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate (BOEMA), from esterification of 2-bromo-1-(5-bromo benzofuran-2-yl) ethanone. This monomer was polymerized to form poly(BOEMA), which exhibited significant thermal stability, as evidenced by a glass transition temperature of 137°C and detailed thermal degradation kinetics (M. Koca et al., 2012).
Future Directions
Benzofuran compounds, including “2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone”, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on exploring these potentials further.
properties
IUPAC Name |
2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c11-5-8(13)10-4-6-3-7(12)1-2-9(6)14-10/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUBAVYOQQLHPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405519 |
Source
|
Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |
CAS RN |
7039-74-9 |
Source
|
Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.